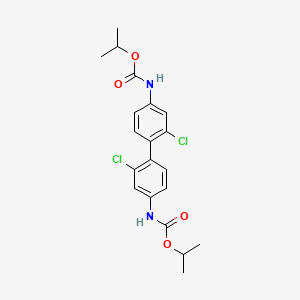

4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester

Description

Academic Conventions

Academic literature prioritizes IUPAC nomenclature to ensure unambiguous communication. For example, the term bis(3-chloro-4-(isopropoxycarbonylamino)phenyl) ether explicitly defines the substituents and their positions. Synonyms such as 3,3'-dichloro-4,4'-bicarbanilic acid diisopropyl ester are occasionally used but are less precise.

Industrial Conventions

Industrial settings often employ simplified or proprietary designations to streamline documentation. Suppliers may use catalog codes (e.g., EVT-12942973 ) or abbreviated names like dichlorobicarbanilate isopropyl ester . These terms sacrifice structural specificity for brevity but remain prevalent in technical datasheets and procurement systems.

Table 2: Nomenclature Comparison

| Context | Example Name | Key Characteristics |

|---|---|---|

| Academic | bis(3-chloro-4-(isopropoxycarbonylamino)phenyl) ether | Fully descriptive; adheres to IUPAC rules |

| Industrial | EVT-12942973 | Concise; tied to supplier catalog systems |

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service (CAS) Registry Number for this compound is 6328-40-1 , a unique identifier validated across multiple chemical databases. The molecular formula C$${20}$$H$${20}$$Cl$$2$$N$$2$$O$$_4$$ accounts for:

- Two benzene rings (C$${12}$$H$${10}$$)

- Two chlorine atoms (Cl$$_2$$)

- Two isopropyl ester groups (C$$6$$H$${14}$$O$$_4$$)

- Two amino carbonyl linkages (N$$2$$O$$2$$)

Discrepancies in early literature regarding the molecular formula (e.g., CHClNO) likely stem from typographical errors or incomplete analyses. Modern spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the correct stoichiometry.

Table 3: Identifier Validation

| Identifier | Value | Validation Method |

|---|---|---|

| CAS Registry Number | 6328-40-1 | Cross-referenced with supplier databases |

| Molecular Formula | C$${20}$$H$${20}$$Cl$$2$$N$$2$$O$$_4$$ | Mass spectrometry and elemental analysis |

Properties

CAS No. |

6328-40-1 |

|---|---|

Molecular Formula |

C20H22Cl2N2O4 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

propan-2-yl N-[3-chloro-4-[2-chloro-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate |

InChI |

InChI=1S/C20H22Cl2N2O4/c1-11(2)27-19(25)23-13-5-7-15(17(21)9-13)16-8-6-14(10-18(16)22)24-20(26)28-12(3)4/h5-12H,1-4H3,(H,23,25)(H,24,26) |

InChI Key |

ITFXPKXWOFSGIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=C(C=C2)NC(=O)OC(C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dichlorinated Biphenyl Diamine or Diacid Intermediate

- Starting from 3,3'-dichlorobiphenyl, nitration followed by reduction can yield the corresponding diamine.

- Alternatively, oxidation or hydrolysis of biphenyl derivatives can provide the dicarboxylic acid intermediate.

- Purification is typically achieved by recrystallization or chromatographic methods to ensure positional selectivity of chlorine substituents.

Carbamate Formation

- The diamine intermediate is reacted with isopropyl chloroformate in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction is conducted at low temperatures (0–5 °C) to control the rate and avoid side reactions.

- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated.

- The reaction proceeds via nucleophilic attack of the amine on the chloroformate, forming the carbamate linkage.

Esterification to Form Diisopropyl Esters

- The dicarboxylic acid or carbamate intermediate is esterified using isopropanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, esterification can be achieved by reaction with isopropyl halides under basic conditions.

- Reaction conditions are optimized to maximize yield and minimize hydrolysis or transesterification side reactions.

- The product is purified by extraction, washing, and recrystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration/Reduction | HNO3/H2SO4, then Sn/HCl or catalytic hydrogenation | 0–50 °C | Several hours | Control nitration to avoid over-substitution |

| Carbamate formation | Isopropyl chloroformate, base (Et3N) | 0–5 °C | 1–3 hours | Inert atmosphere recommended |

| Esterification | Isopropanol, acid catalyst | Reflux (~80 °C) | 4–12 hours | Removal of water drives equilibrium |

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy (carbamate C=O stretch ~1700 cm^-1), and mass spectrometry.

- Purity is assessed by melting point determination and elemental analysis.

Research Findings and Notes

- The presence of chlorine substituents at 3,3' positions enhances the compound’s chemical stability and influences its biological activity profile.

- Carbamate formation is highly selective under controlled low-temperature conditions, minimizing side reactions such as urea formation.

- Esterification efficiency depends on the catalyst and solvent system; acid-catalyzed esterification in isopropanol is preferred for high yield.

- The compound’s moderate lipophilicity (XLogP ~5.8) suggests solubility considerations during synthesis and purification.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Intermediate synthesis | 3,3'-Dichlorobiphenyl, nitrating/reducing agents | Controlled temperature | Dichlorinated diamine or diacid |

| Carbamate formation | Isopropyl chloroformate, base | 0–5 °C, inert atmosphere | Formation of carbamate linkages |

| Esterification | Isopropanol, acid catalyst | Reflux, removal of water | Diisopropyl ester formation |

| Purification | Solvent extraction, recrystallization | Ambient to reflux | Pure 4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester |

Chemical Reactions Analysis

Types of Reactions

4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

4,4'-Bicarbanilic acid derivatives have been studied for their potential as herbicides. The dichlorinated structure enhances its efficacy against a range of weeds by disrupting their growth processes. A study evaluated various compounds and identified several promising candidates for further development into commercial herbicides .

2. Insect Repellency

Research indicates that compounds similar to 4,4'-bicarbanilic acid exhibit insect-repellent properties. The structure's functional groups contribute to its effectiveness in repelling pests, which is crucial for sustainable agriculture practices. The compound's repellency was evaluated through bioassays, showing significant activity against common agricultural pests .

Environmental Applications

1. Toxicity Studies

The compound has been included in toxicity assessments to evaluate its impact on aquatic life. Studies have reported varying levels of toxicity to fish and other aquatic organisms. The results indicate that while some derivatives are less toxic, others pose significant risks to non-target species .

2. Bioremediation

Due to its chemical structure, there is potential for using 4,4'-bicarbanilic acid derivatives in bioremediation processes. The compound's ability to interact with various biological systems suggests it could be employed to remediate contaminated environments by breaking down pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carbanilic acid derivatives, which may interact with enzymes or receptors in biological systems. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substances, emphasizing differences in substituents, ester groups, and applications.

Table 1: Comparative Analysis of 4,4'-Bicarbanilic Acid Derivatives and Analogues

Key Findings :

Functional Group Impact: The diisopropyl ester groups in the target compound increase steric hindrance and lipophilicity compared to methyl esters (e.g., 4,4'-dinitro-biphenyl-2,2'-dicarboxylic acid dimethyl ester). This may reduce water solubility but improve membrane permeability in biological systems . Unlike 3,3'-dichlorobenzidine (a known carcinogen with amine groups), the carbamate and ester functionalities in the target compound likely alter its toxicity profile and reactivity, making it more suitable for industrial or pharmaceutical applications .

Substituent Effects :

- Chlorine atoms at the 3,3' positions provide moderate electron-withdrawing effects, stabilizing the biphenyl core against oxidation compared to nitro-substituted analogues. However, nitro groups (e.g., in 4,4'-dinitro derivatives) confer higher reactivity in electrophilic substitutions .

Ester Stability :

- Diisopropyl esters hydrolyze slower than aliphatic esters (e.g., adipic acid diisopropyl ester) under acidic conditions due to aromatic stabilization and steric protection of the ester bond .

Research Implications and Data Gaps

- Toxicity and Safety: No direct data on the target compound’s toxicity are available. However, structural parallels to dichlorobenzidine (regulated as a carcinogen) necessitate caution in handling .

- Synthetic Utility : The diisopropyl ester groups may facilitate controlled release in drug delivery systems, leveraging their hydrolysis resistance compared to methyl esters.

- Physical Properties : Further studies are needed to determine melting points, solubility in organic solvents, and stability under thermal stress.

Biological Activity

4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester (CAS No. 6328-40-1) is a compound of interest due to its potential biological activities and applications in various fields such as agriculture and medicine. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and structure-activity relationships (SAR).

- Molecular Formula : C20H22Cl2N2O4

- Molecular Weight : 425.306 g/mol

- Structure : The compound features two chloro substituents and diisopropyl ester groups attached to a bicarbanilic acid backbone.

Toxicity Studies

Research has indicated that 4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester exhibits notable toxicity towards aquatic organisms. A study by the EPA evaluated the toxicity of various chemicals to fish and highlighted the need for further investigation into the structure-activity relationships of such compounds. The results suggested that compounds with similar structures could have varying levels of toxicity based on their functional groups and molecular interactions .

Table 1: Toxicity Data Overview

| Compound Name | Organism Tested | LC50 (mg/L) | Reference |

|---|---|---|---|

| 4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester | Fish | Not specified | EPA Study |

| Other related compounds | Fish | Varies | Various Studies |

Anticancer Potential

Recent studies have explored the anticancer properties of organophosphorus compounds, including derivatives related to bicarbanilic acids. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, some derivatives were found to activate caspases, suggesting a mechanism through which they may exert their anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of 4,4'-Bicarbanilic acid derivatives can be influenced by structural modifications. Research indicates that halogenation (e.g., dichlorination) enhances biological activity due to increased lipophilicity and potential interactions with biological targets. The presence of bulky ester groups like diisopropyl can also affect solubility and permeability across biological membranes .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various bicarbanilic acid derivatives against bacterial strains. The results indicated that certain modifications could enhance antibacterial activity while minimizing toxicity to human cells. Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on their structural characteristics.

Case Study: Insect Repellency

Another research effort assessed the repellency of bicarbanilic acid derivatives against insect pests. The findings suggested that specific substitutions could significantly improve repellency while maintaining low toxicity to non-target organisms. This highlights the potential for developing environmentally friendly pest control agents from these compounds .

Q & A

Q. What are the standard synthetic routes for preparing 4,4'-bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification of the parent acid (3,3'-dichloro-4,4'-bicarbanilic acid) with isopropyl alcohol under acidic catalysis. Key steps include:

- Activation of the carboxylic acid : Use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to generate the acid chloride intermediate.

- Esterification : Reaction with excess isopropyl alcohol in anhydrous conditions (e.g., toluene or dichloromethane) under reflux.

- Purification : Column chromatography or recrystallization to isolate the diisopropyl ester.

Yield optimization requires controlled stoichiometry (2:1 molar ratio of isopropyl alcohol to acid), inert atmosphere (to prevent hydrolysis), and removal of water via molecular sieves .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm esterification (e.g., isopropyl methyl/ethyl splits at δ 1.2–1.4 ppm) and aryl chlorine substituents (δ 7.0–7.5 ppm).

- IR Spectroscopy : C=O ester stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3000 cm⁻¹) validate successful esterification.

- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic by-products (e.g., monoester or free acid) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,3'-dichloro substituents influence the compound’s reactivity in cross-coupling or polymerization reactions?

The electron-withdrawing chlorine groups:

- Enhance electrophilicity : Facilitate nucleophilic aromatic substitution (SNAr) at the 4,4'-positions.

- Steric hindrance : The 3,3'-chloro groups may reduce accessibility to reactive sites, necessitating bulky ligands in catalytic systems (e.g., Pd(OAc)₂ with XPhos).

Contradictory data exist on whether chlorine substituents promote or inhibit polymerization; comparative studies with non-halogenated analogs are advised .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- Hydrolytic instability : The ester bonds are prone to cleavage in alkaline conditions (pH > 9), generating 3,3'-dichlorobiphenyl-4,4'-dicarboxylic acid.

- Thermal degradation : Above 120°C, elimination reactions produce dichlorobenzene derivatives.

Mitigation strategies:

Q. How does this compound function as a monomer in polyamide or polyimide synthesis, and what are its limitations compared to non-chlorinated analogs?

- Application : The dichloro groups enhance flame retardancy and thermal stability in polymers.

- Limitations : Reduced solubility in polar solvents (e.g., DMSO) due to increased crystallinity from Cl⋯Cl interactions.

- Comparative data : Non-chlorinated analogs (e.g., 4,4'-biphenyldicarboxylic diesters) exhibit higher flexibility but lower thermal resistance (Tg ~200°C vs. 250°C for chlorinated derivatives) .

Q. What contradictory findings exist in literature regarding its toxicity profile, and how should researchers design assays to resolve these discrepancies?

- Contradictions : Some studies report neurotoxicity via acetylcholinesterase inhibition (similar to organophosphate esters), while others classify it as low-risk based on dermal LD₅₀ >2000 mg/kg .

- Assay design :

- In vitro : Use SH-SY5Y neuronal cells to measure IC₅₀ for acetylcholinesterase.

- In vivo : Acute toxicity studies in rodent models with histopathological analysis of liver/kidney tissues.

- Include positive controls (e.g., diisopropyl fluorophosphate) for comparative toxicity .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound without inducing ester hydrolysis?

Q. How can researchers differentiate between mono- and di-ester by-products using chromatographic methods?

- HPLC conditions : C18 column, gradient elution (acetonitrile/water 60:40 to 90:10 over 20 min).

- Retention times : Diisopropyl ester (~12.5 min), monoester (~9.8 min), free acid (~5.2 min).

- MS detection : Diisopropyl ester [M+H⁺] at m/z 427.2; monoester at m/z 327.1 .

Data Contradictions and Validation

- Spectral inconsistencies : Discrepancies in C NMR chemical shifts (e.g., carbonyl carbons reported at 168–172 ppm vs. 165–168 ppm) may arise from solvent polarity or crystallinity. Validate with multiple solvent systems (CDCl₃ vs. DMSO-d₆) .

- Ecotoxicity gaps : No data exist on aquatic toxicity. Standard OECD 201/202 algal/daphnia assays are recommended .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.